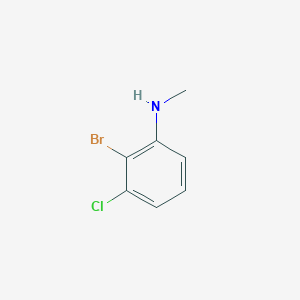
2-bromo-3-chloro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-bromo-3-chloro-N-méthylaniline est un composé organique appartenant à la classe des anilines, qui sont des dérivés de l'ammoniac où un ou plusieurs atomes d'hydrogène sont remplacés par des groupes aryles ou alkyles. Ce composé est caractérisé par la présence de brome, de chlore et d'un groupe méthyle attaché à la structure de l'aniline. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-bromo-3-chloro-N-méthylaniline peut être réalisée par plusieurs méthodes. Une approche courante implique l'halogénation de la N-méthylaniline. Le processus comprend généralement :
Nitration : La nitration de la N-méthylaniline pour introduire un groupe nitro.
Réduction : La réduction du groupe nitro en amine.
Méthodes de production industrielle
La production industrielle de la 2-bromo-3-chloro-N-méthylaniline implique souvent des procédés d'halogénation à grande échelle dans des conditions contrôlées afin d'assurer un rendement et une pureté élevés. L'utilisation de catalyseurs et de conditions réactionnelles spécifiques, telles que la température et la pression, est optimisée pour obtenir une production efficace .
Analyse Des Réactions Chimiques
Types de réactions
La 2-bromo-3-chloro-N-méthylaniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d'amine.
Substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile
Réactifs et conditions courantes
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Nucléophiles : Des nucléophiles comme les ions hydroxyde et les amines sont utilisés dans les réactions de substitution
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés nitro, tandis que la réduction peut produire divers dérivés d'amine .
Applications de la recherche scientifique
La 2-bromo-3-chloro-N-méthylaniline a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont menées pour explorer ses applications thérapeutiques potentielles.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action de la 2-bromo-3-chloro-N-méthylaniline implique son interaction avec des cibles moléculaires spécifiques. La présence d'atomes de brome et de chlore peut influencer la réactivité du composé et son affinité de liaison à diverses biomolécules. Les voies impliquées dans son action dépendent de l'application spécifique et de la nature des molécules cibles .
Applications De Recherche Scientifique
2-Bromo-3-chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-bromo-3-chloro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Chloro-2-méthylaniline : Similaire en structure mais ne possède pas l'atome de brome.
2-Chloro-N-méthylaniline : Similaire mais avec une substitution d'halogène différente.
N-Méthyl-3-chloroaniline : Similaire mais avec un positionnement différent des atomes d'halogène
Unicité
La 2-bromo-3-chloro-N-méthylaniline est unique en raison de la combinaison spécifique de brome, de chlore et d'un groupe méthyle attaché à la structure de l'aniline. Cette combinaison unique confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
2-bromo-3-chloro-N-methylaniline |
InChI |
InChI=1S/C7H7BrClN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
Clé InChI |
UTZZILXFEZHREY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















